

molecular structure of 2,6-Dichlorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichlorobenzenesulfonyl chloride

Cat. No.: B1297860

[Get Quote](#)

An In-depth Technical Guide to **2,6-Dichlorobenzenesulfonyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,6-Dichlorobenzenesulfonyl chloride**, a key reagent and building block in modern organic and medicinal chemistry. It covers its chemical structure, physical and spectral properties, synthesis protocols, and its application in the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents.

Molecular Structure and Identification

2,6-Dichlorobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 6, and a sulfonyl chloride group at position 1. This substitution pattern imparts specific reactivity and steric properties to the molecule.

Identifier	Value
IUPAC Name	2,6-dichlorobenzenesulfonyl chloride[1]
CAS Number	6579-54-0[1]
Molecular Formula	C ₆ H ₃ Cl ₃ O ₂ S[1][2]
SMILES	C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)Cl[1]
InChI Key	WGGKQIKICKLWGN-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The quantitative properties of **2,6-Dichlorobenzenesulfonyl chloride** are summarized below. It is a white to light yellow crystalline solid that is sensitive to moisture.[3]

Table 1: Physicochemical Properties

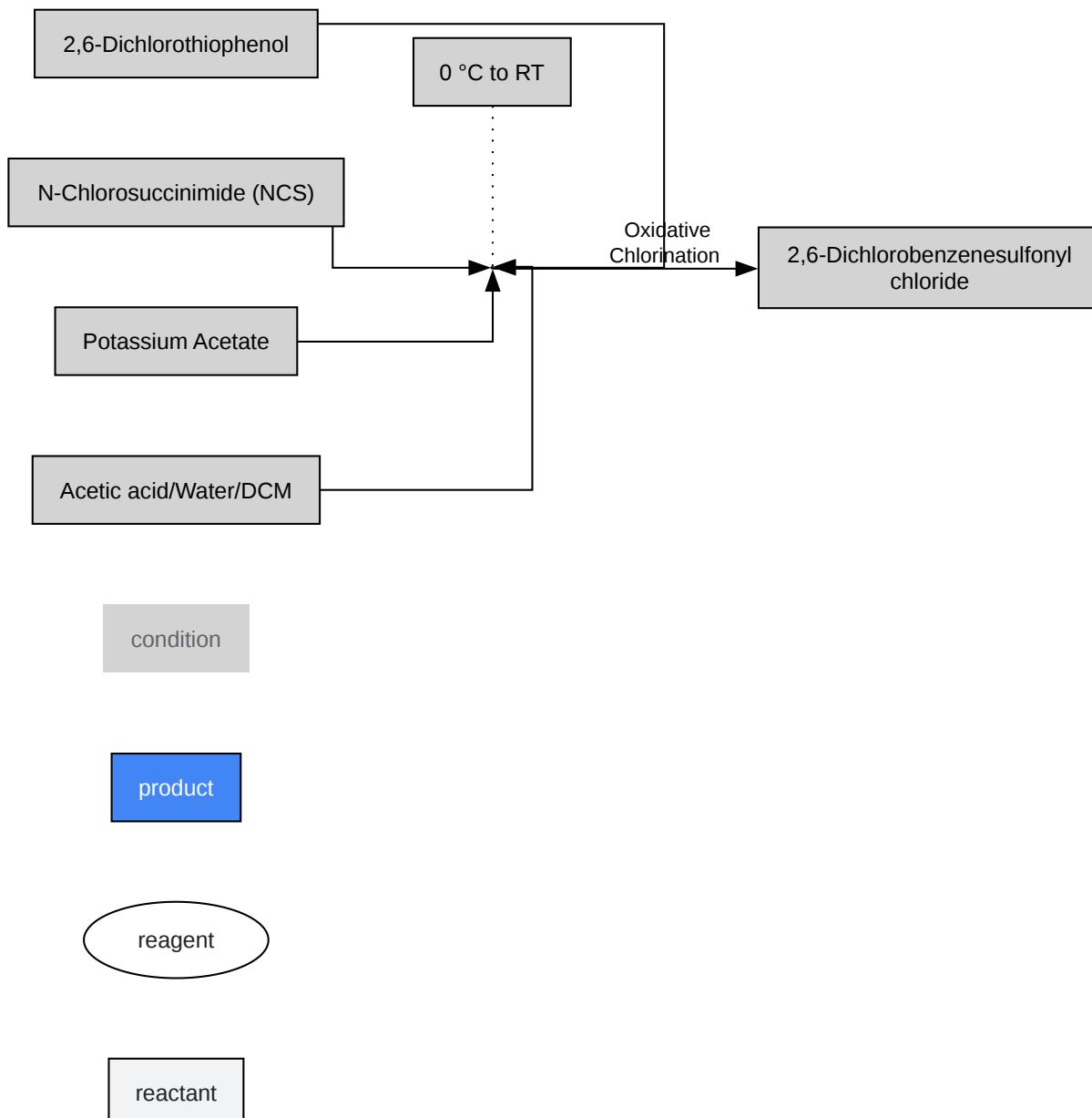

Property	Value	Source
Molecular Weight	245.51 g/mol	[4]
Melting Point	53-56 °C	[3][5]
Boiling Point	326.0 ± 32.0 °C (Predicted)	[3]
Density	1.636 ± 0.06 g/cm ³ (Predicted)	[3]
Appearance	White to Light yellow powder to crystal	[3]
Solubility	Reacts with water	[3]

Table 2: Spectroscopic Data

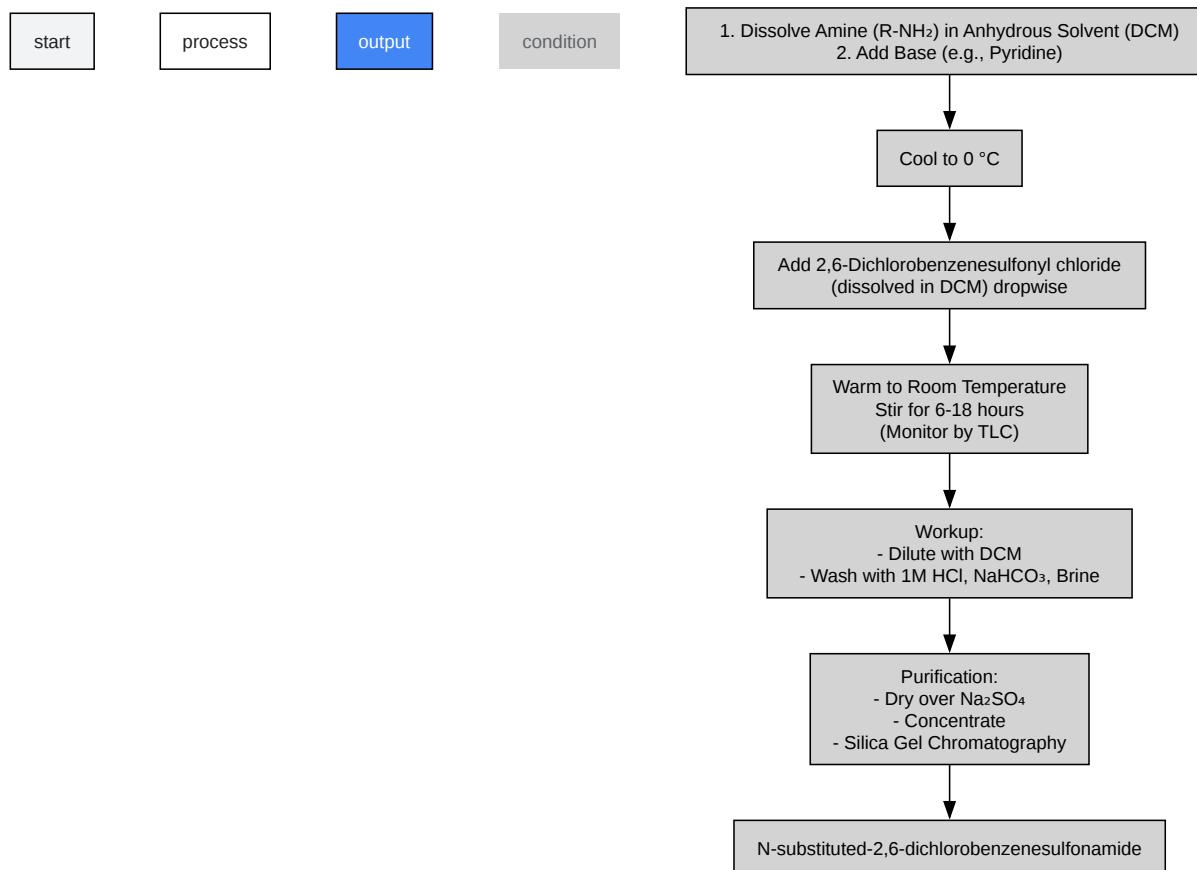
Technique	Data Highlights
¹ H NMR	(CDCl ₃): δ 7.57 (d, 2H), 7.47 (t, 1H)[3][5]
Mass Spectrometry	Molecular Ion Peak (m/z): 244. Fragments observed at 209, 145, 111, 109.[1]
IR Spectroscopy	Data available from NIST and commercial supplier databases.[1][6]

Synthesis of 2,6-Dichlorobenzenesulfonyl Chloride

2,6-Dichlorobenzenesulfonyl chloride can be synthesized via several routes. A common laboratory preparation involves the oxidative chlorination of 2,6-dichlorothiophenol. An alternative method starts from 2,6-dichloroaniline.[7]

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,6-Dichlorobenzenesulfonyl chloride**.


Experimental Protocol: Synthesis from 2,6-Dichlorothiophenol[4][6]

This protocol details the synthesis via oxidative chlorination.

- Reaction Setup: To a mixed solvent (200 mL) of acetic acid, water, and dichloromethane (3:1:4 by volume), add 2,6-dichlorothiophenol (10.0 g, 55.8 mmol), N-chlorosuccinimide (37.28 g, 279 mmol), and potassium acetate (2.29 g, 27.9 mmol).
- Reaction Conditions: Stir the reaction mixture at 0 °C and subsequently allow it to warm to room temperature.
- Workup: After the reaction is complete (monitor by TLC), dilute the mixture with 200 mL of dichloromethane.
- Extraction: Wash the organic layer three times with 100 mL of water.
- Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
- Yield: This procedure typically yields around 11 g (80%) of **2,6-dichlorobenzenesulfonyl chloride**.^{[3][5]}

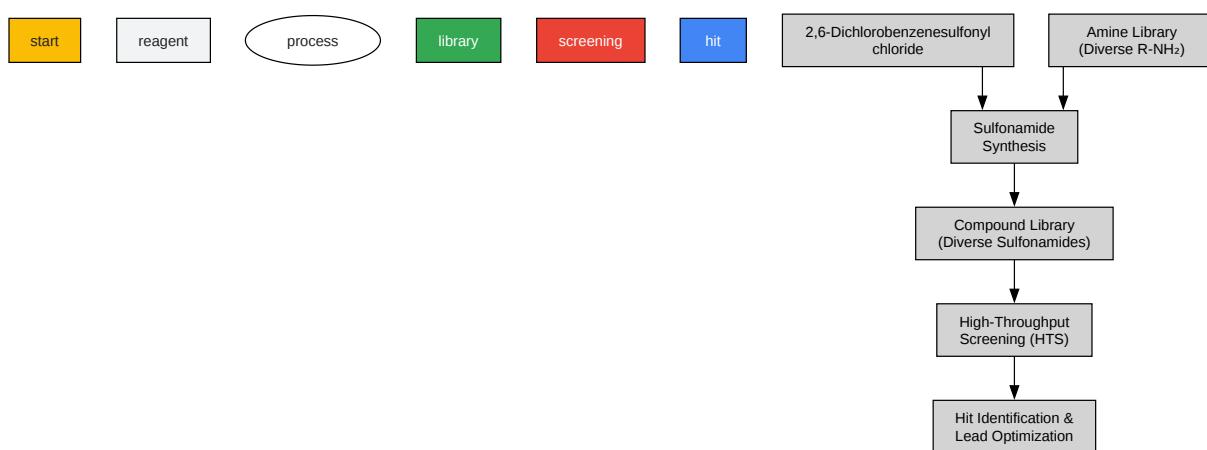
Core Application: Sulfonamide Synthesis

A primary application for **2,6-Dichlorobenzenesulfonyl chloride** in drug development is the synthesis of sulfonamides.^[5] Sulfonamides are a cornerstone of medicinal chemistry, present in a wide range of antibacterial, anti-inflammatory, and anticancer drugs. The reaction is a nucleophilic substitution where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.

[Click to download full resolution via product page](#)

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: General Synthesis of N-Substituted Sulfonamides


This protocol is a general method applicable for synthesizing a variety of sulfonamides from primary or secondary amines.^[8]

- Materials:
 - **2,6-Dichlorobenzenesulfonyl chloride** (1.0 eq)
 - Primary or Secondary Amine (1.0 - 1.2 eq)
 - Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
 - Anhydrous Dichloromethane (DCM)
 - 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine
 - Anhydrous Sodium Sulfate (Na₂SO₄)
 - Silica Gel for chromatography
- Reaction Setup: Dissolve the amine (1.2 eq) in anhydrous DCM in a round-bottom flask.
- Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq).
- Sulfonyl Chloride Addition: Add a solution of **2,6-Dichlorobenzenesulfonyl chloride** (1.0 eq) in a minimal amount of anhydrous DCM dropwise to the reaction mixture at 0 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the

pure sulfonamide.

Role in Drug Discovery

2,6-Dichlorobenzenesulfonyl chloride serves as a versatile building block. The steric hindrance provided by the two ortho chlorine atoms can influence the conformation of the final sulfonamide, which can be crucial for tuning binding affinity to a biological target. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the acidity of the sulfonamide N-H proton, affecting its pharmacokinetic properties.

[Click to download full resolution via product page](#)

Caption: Role as a building block in drug discovery.

Safety and Handling

2,6-Dichlorobenzenesulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts with water and is moisture-sensitive.[3]

- **Handling:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- **Storage:** Store under an inert gas (nitrogen or argon) at 2-8°C.[3] Keep the container tightly sealed in a dry place.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichlorobenzenesulfonylchloride | C₆H₃Cl₃O₂S | CID 522183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,6-DICHLOROBENZENESULFONYL CHLORIDE CAS#: 6579-54-0 [chemicalbook.com]
- 4. 6579-54-0 | 2,6-Dichlorobenzenesulfonyl chloride | Aryls | Ambeed.com [ambeed.com]
- 5. 2,6-DICHLOROBENZENESULFONYL CHLORIDE | 6579-54-0 [chemicalbook.com]
- 6. 2,6-Dichlorobenzenesulfonyl chloride [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [molecular structure of 2,6-Dichlorobenzenesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297860#molecular-structure-of-2-6-dichlorobenzenesulfonyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com